molecular formula C8H7BrFNO2 B12081126 Ethyl 6-bromo-3-fluoropicolinate

Ethyl 6-bromo-3-fluoropicolinate

Cat. No.: B12081126
M. Wt: 248.05 g/mol
InChI Key: YYRZALIGTGPLIR-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-fluoropicolinate is a chemical compound with the molecular formula C8H7BrFNO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 6 and 3 of the pyridine ring are substituted with bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-3-fluoropicolinate typically involves the bromination and fluorination of picolinic acid derivatives. One common method includes the following steps:

    Bromination: Picolinic acid is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

    Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The final step involves esterification of the fluorinated intermediate with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-3-fluoropicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted picolinates.

    Reduction: Formation of ethyl 6-amino-3-fluoropicolinate or ethyl 6-hydroxy-3-fluoropicolinate.

    Oxidation: Formation of 6-bromo-3-fluoropicolinic acid.

Scientific Research Applications

Ethyl 6-bromo-3-fluoropicolinate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-fluoropicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Ethyl 6-bromo-3-fluoropicolinate can be compared with other halogenated picolinates:

    Ethyl 6-chloro-3-fluoropicolinate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 6-bromo-3-chloropicolinate:

    Ethyl 6-iodo-3-fluoropicolinate: The presence of iodine can lead to different reactivity patterns and biological effects.

Properties

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

ethyl 6-bromo-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2H2,1H3

InChI Key

YYRZALIGTGPLIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)Br)F

Origin of Product

United States

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